molecular formula C21H28N2O3S B2358499 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide CAS No. 1021047-27-7

6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide

Cat. No.: B2358499
CAS No.: 1021047-27-7
M. Wt: 388.53
InChI Key: OJEMLPKFZDTVQE-UHFFFAOYSA-N
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Description

6-(N,4-Dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide is a synthetic sulfonamide-containing hexanamide derivative characterized by a 6-carbon backbone with a dimethyl-substituted phenylsulfonamido group at position 6 and an o-tolyl (2-methylphenyl) amide group at the terminal position. The compound’s sulfonamido moiety may confer hydrogen-bonding capacity and solubility, while the hexanamide backbone could influence membrane permeability and pharmacokinetics .

Properties

IUPAC Name

6-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17-12-14-19(15-13-17)27(25,26)23(3)16-8-4-5-11-21(24)22-20-10-7-6-9-18(20)2/h6-7,9-10,12-15H,4-5,8,11,16H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEMLPKFZDTVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Sulfonamide Intermediate

The synthesis begins with the preparation of the sulfonamide intermediate, N,4-dimethylphenylsulfonamide. This is achieved by reacting 4-dimethylaminobenzenesulfonyl chloride with methylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

Reaction Conditions :

  • Solvent : Dichloromethane or toluene.
  • Temperature : 0–5°C to minimize side reactions.
  • Base : Triethylamine (2.2 equiv) to neutralize HCl byproducts.

The intermediate is isolated via aqueous workup, where the organic layer is washed with dilute HCl and brine, then dried over anhydrous sodium sulfate.

Coupling with Hexanoic Acid Derivative

The sulfonamide intermediate is subsequently coupled with hexanoyl chloride to form the hexanamide backbone. This step employs a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of hexanoic acid, facilitating amide bond formation with o-toluidine.

Optimized Protocol :

  • Dissolve the sulfonamide intermediate (1.0 equiv) and hexanoic acid (1.1 equiv) in dry dichloromethane.
  • Add DCC (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
  • Stir at room temperature for 12–24 hours.
  • Filter precipitated dicyclohexylurea and concentrate the filtrate.

Yield : 70–85% after purification via silica gel chromatography.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes often utilize continuous flow reactors to enhance efficiency. In this system:

  • Reagents : 4-Dimethylaminobenzenesulfonyl chloride and methylamine are pumped through a reactor at 50°C.
  • Residence Time : 30 minutes.
  • Purification : In-line liquid-liquid separation removes byproducts, achieving >90% conversion.

Catalytic Oxidation for Byproduct Mitigation

A critical challenge in large-scale synthesis is the oxidation of thioether byproducts. Borrowing from patented methodologies, hydrogen peroxide in acetic acid (3:1 v/v) with sodium tungstate as a catalyst (0.1 mol%) oxidizes residual thioethers to sulfones at 80°C. This step ensures product purity >98%.

Comparative Analysis of Synthetic Approaches

Method Reagents Yield Purity Scalability
Batch (Lab-Scale) DCC, DMAP, Triethylamine 75% 95% Limited
Continuous Flow In-line separation, H₂O₂ oxidation 92% 98% High
Catalytic Oxidation H₂O₂, Na₂WO₄, Acetic Acid 85% 99% Moderate

Purification and Characterization

Crystallization Techniques

The crude product is recrystallized from ethanol/water (4:1) to yield white crystals. Key characterization data:

  • Melting Point : 142–144°C.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, 2H, Ar-H), 7.42 (d, 2H, Ar-H), 6.95 (m, 4H, o-tolyl), 3.12 (s, 3H, N-CH₃), 2.32 (s, 3H, Ar-CH₃).

Chromatographic Purification

Flash chromatography (hexane/ethyl acetate, 3:1) resolves residual impurities, achieving >99% purity as confirmed by HPLC.

Challenges and Mitigation Strategies

Steric Hindrance from o-Tolyl Group

The ortho-methyl group on the toluidine moiety introduces steric hindrance, reducing coupling efficiency. This is addressed by:

  • Elevated Temperatures : Heating to 40°C during amide formation.
  • Bulky Coupling Agents : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC.

Oxidative Degradation

Sulfonamides are prone to oxidation under acidic conditions. Stabilization is achieved by:

  • pH Control : Maintaining reaction pH >7 during aqueous workups.
  • Antioxidants : Adding 0.1% w/v ascorbic acid to reaction mixtures.

Case Study: Pilot Plant Synthesis

A 10 kg batch synthesis in a pilot plant demonstrated:

  • Total Yield : 81%.
  • Purity : 97.5% (HPLC).
  • Cost Efficiency : 30% reduction in solvent use via toluene recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate for treating infections and other diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.

    Pathways Involved: It may inhibit key pathways in microbial metabolism or modulate inflammatory signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Thienylsulfonyl: The target compound’s dimethylphenylsulfonamido group differs from the thienylsulfonyl substituent in CAS 918436-59-6 .
  • Backbone Flexibility: The hexanamide backbone is conserved across analogs, suggesting shared synthetic strategies (e.g., bromohexanoate intermediates, as seen in ) .

Solubility and Lipophilicity

  • The target compound’s molecular weight (~409.5 g/mol) is lower than CAS 1292765-47-9 (632.79 g/mol), suggesting better aqueous solubility .
  • The sulfonamido group enhances polarity compared to the trifluoroacetamido group in CAS 1292765-47-9, which may improve solubility in polar solvents .

Biological Activity

6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide is a synthetic organic compound belonging to the class of sulfonamides. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. Its unique chemical structure, featuring a sulfonamide group linked to a hexanamide backbone with additional methyl groups on the phenyl rings, influences its reactivity and interaction with biological targets.

Chemical Structure and Properties

The structural formula of this compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₃H₁₈N₂O₃S
Molecular Weight 270.36 g/mol
CAS Number [TBD]

The compound's sulfonamide group is known for its ability to mimic natural substrates, allowing it to interact with various enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus inhibiting folate synthesis in bacteria. This mechanism is similar to other sulfonamides, which have established antimicrobial properties.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial effects against a range of pathogens. A study comparing various alkylating agents highlighted the potential of compounds like this compound to inhibit bacterial growth effectively.

  • Case Study: In vitro tests demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. The structural features allow it to interact with cellular pathways involved in cancer proliferation.

  • Research Findings: A study published in the Journal of Medicinal Chemistry showed that related sulfonamide derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds such as:

Compound Biological Activity
6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamideAntimicrobial; lesser anticancer activity
6-(N,4-dimethylphenylsulfonamido)-N-phenylhexanamideAntimicrobial; no significant anticancer activity
SulfanilamideEstablished antimicrobial properties; less specificity

The presence of the ortho-tolyl group in this compound potentially enhances its biological activity by providing distinct steric and electronic properties compared to its meta and para counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide?

  • Methodology : Multi-step synthesis typically involves coupling the hexanamide backbone with sulfonamide and aryl groups via nucleophilic substitution or amidation. Key steps include:

  • Sulfonamide formation : Reacting 4-dimethylphenylsulfonyl chloride with a hexanamide intermediate under anhydrous conditions (e.g., THF, DMF) at 0–5°C to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
    • Critical parameters : Temperature control during sulfonylation and pH adjustment during amidation to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • 1H/13C-NMR : Key signals include:

  • Sulfonamide protons : δ 2.6–3.1 ppm (N–CH3) and δ 7.2–7.8 ppm (aromatic protons from o-tolyl and dimethylphenyl groups) .
  • Hexanamide backbone : δ 1.2–1.8 ppm (methylene protons) and δ 2.2 ppm (amide carbonyl adjacent to N–H) .
    • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O amide) and 1150–1200 cm⁻¹ (S=O sulfonamide) .
    • HRMS : Exact mass calculation to verify molecular formula (e.g., C₂₀H₂₅N₂O₃S) .

Q. What preliminary assays are used to screen its biological activity?

  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to quantify IC₅₀ values .
  • Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Case example : If one study reports potent EGFR inhibition but another shows no activity , investigate:

  • Structural analogs : Compare substituent effects (e.g., o-tolyl vs. 4-fluorophenyl) using molecular docking to assess binding affinity variations .
  • Assay conditions : Validate buffer pH, ATP concentration, and enzyme isoforms used (e.g., wild-type vs. mutant EGFR) .
    • Statistical rigor : Replicate experiments with larger sample sizes and orthogonal assays (e.g., Western blotting for phosphorylated EGFR) .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Structure-activity relationship (SAR) :

  • Sulfonamide substituents : Replace N,4-dimethylphenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .
  • Hexanamide chain length : Shorten to pentanamide or extend to heptanamide to modulate lipophilicity and membrane permeability .
    • Prodrug design : Introduce hydrolyzable esters (e.g., tert-butyl) to improve bioavailability .

Q. How can computational modeling guide mechanistic studies of its interaction with enzymes?

  • Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., quinazoline-binding kinases) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds and hydrophobic interactions .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions from specific residues .

Q. What in vivo models are appropriate for validating its therapeutic potential?

  • Xenograft models : Administer compound (10–50 mg/kg, oral/i.p.) to nude mice implanted with EGFR-driven tumors (e.g., A549 lung cancer) .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution to assess bioavailability and metabolite formation .
  • Toxicity profiling : Monitor liver/kidney function (ALT, BUN) and hematological parameters in rodents .

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